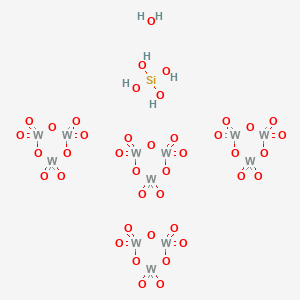
Tungstosilicic acid hydrate, Reagent Grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungstosilicic acid hydrate, Reagent Grade, is a chemical compound with the molecular formula H₄O₄₀SiW₁₂This compound is widely used as a catalyst in various chemical reactions due to its strong acidic properties and high thermal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungstosilicic acid hydrate can be synthesized by reacting sodium tungstate with sodium silicate in an acidic medium. The reaction typically involves the following steps:
- Dissolving sodium tungstate in water.
- Adding sodium silicate to the solution.
- Acidifying the mixture with hydrochloric acid.
- Evaporating the solution to obtain tungstosilicic acid hydrate crystals .
Industrial Production Methods: In industrial settings, tungstosilicic acid hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity raw materials and controlled reaction conditions to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tungstosilicic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Esterification: It catalyzes the esterification of alcohols with carboxylic acids.
Hydrolysis: It can hydrolyze esters and other compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Esterification: Reagents include alcohols and carboxylic acids, with the reaction conducted under reflux conditions.
Hydrolysis: Water is the primary reagent, and the reaction is usually performed at room temperature.
Major Products:
Oxidation: Produces oxidized organic compounds such as aldehydes and ketones.
Esterification: Produces esters.
Hydrolysis: Produces alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
Tungstosilicic acid hydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tungstosilicic acid hydrate exerts its effects involves its strong acidic properties and ability to donate protons. This makes it an effective catalyst in various chemical reactions. The compound interacts with molecular targets such as organic substrates, facilitating their transformation into desired products through protonation and subsequent reaction pathways .
Comparación Con Compuestos Similares
- Phosphotungstic acid hydrate
- Silicomolybdic acid
- Ammonium metatungstate hydrate
- Phosphomolybdic acid hydrate
Comparison: Tungstosilicic acid hydrate is unique due to its high thermal stability and strong acidic properties, making it an effective catalyst in a wide range of reactions. Compared to phosphotungstic acid hydrate and silicomolybdic acid, tungstosilicic acid hydrate offers better performance in certain oxidation and esterification reactions .
Propiedades
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPFSYIGLFGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O41SiW12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2896.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
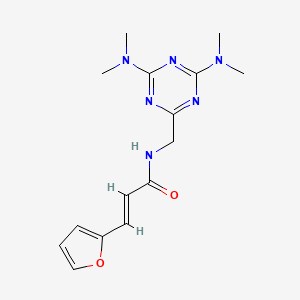
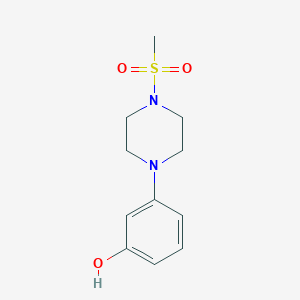

![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)
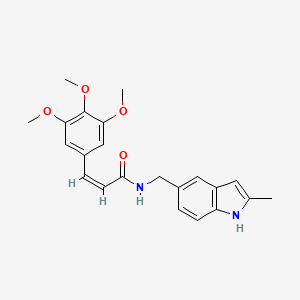
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)
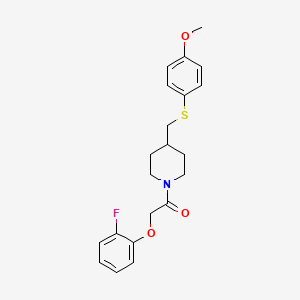
![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443711.png)
![2,8-Dioxadispiro[2.2.36.23]undecane](/img/structure/B2443714.png)

![4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443717.png)
![N-(2,5-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2443719.png)
![methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2443721.png)
![1-Iodo-3-propylbicyclo[1.1.1]pentane](/img/structure/B2443723.png)
